5-(ethoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
5-(Ethoxymethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with ethoxymethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds.
Scientific Research Applications
5-(Ethoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furfural: Another compound with an ethoxymethyl group, used as a biofuel additive.
5-Methylfurfural: A hydrophobic analog of 5-(ethoxymethyl)furfural with similar applications.
2,5-Diformylfuran: A partially oxidized derivative of 5-(hydroxymethyl)furfural.
Uniqueness
5-(Ethoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(ethoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6-7-4-5-8-9(7)2/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNMBBYAFGTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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